molecular formula C14H18O B14887687 (2-Phenylspiro[3.3]heptan-2-yl)methanol

(2-Phenylspiro[3.3]heptan-2-yl)methanol

Cat. No.: B14887687
M. Wt: 202.29 g/mol
InChI Key: PPEGROMRGBENKV-UHFFFAOYSA-N
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Description

(2-Phenylspiro[3.3]heptan-2-yl)methanol is a chemical compound with a unique spirocyclic structure. This compound is characterized by a spiro[3.3]heptane core with a phenyl group and a methanol group attached to the second carbon atom. The spirocyclic structure imparts unique chemical and physical properties to the compound, making it of interest in various fields of research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Phenylspiro[3.3]heptan-2-yl)methanol typically involves the formation of the spirocyclic core followed by the introduction of the phenyl and methanol groups. One common synthetic route involves the cyclization of a suitable precursor, such as a 1,6-diene, under acidic conditions to form the spirocyclic core. The phenyl group can be introduced via a Friedel-Crafts alkylation reaction, and the methanol group can be added through a reduction of a corresponding ketone or aldehyde intermediate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(2-Phenylspiro[3.3]heptan-2-yl)methanol undergoes various chemical reactions, including:

    Oxidation: The methanol group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The phenyl group can undergo hydrogenation to form a cyclohexyl derivative.

    Substitution: The methanol group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is commonly used for hydrogenation reactions.

    Substitution: Nucleophiles such as sodium hydride (NaH) or lithium aluminum hydride (LiAlH4) can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of (2-Phenylspiro[3.3]heptan-2-yl)aldehyde or (2-Phenylspiro[3.3]heptan-2-yl)carboxylic acid.

    Reduction: Formation of (2-Cyclohexylspiro[3.3]heptan-2-yl)methanol.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(2-Phenylspiro[3.3]heptan-2-yl)methanol has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex spirocyclic compounds.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structure and biological activity.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of (2-Phenylspiro[3.3]heptan-2-yl)methanol involves its interaction with specific molecular targets and pathways. The phenyl group can interact with hydrophobic pockets in proteins, while the methanol group can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    (2-Cyclohexylspiro[3.3]heptan-2-yl)methanol: Similar structure but with a cyclohexyl group instead of a phenyl group.

    (2-Methylspiro[3.3]heptan-2-yl)methanol: Similar structure but with a methyl group instead of a phenyl group.

Uniqueness

(2-Phenylspiro[3.3]heptan-2-yl)methanol is unique due to the presence of the phenyl group, which imparts distinct chemical and biological properties. The phenyl group enhances the compound’s hydrophobicity and ability to interact with aromatic residues in proteins, making it a valuable compound for various applications.

Properties

Molecular Formula

C14H18O

Molecular Weight

202.29 g/mol

IUPAC Name

(2-phenylspiro[3.3]heptan-2-yl)methanol

InChI

InChI=1S/C14H18O/c15-11-14(12-5-2-1-3-6-12)9-13(10-14)7-4-8-13/h1-3,5-6,15H,4,7-11H2

InChI Key

PPEGROMRGBENKV-UHFFFAOYSA-N

Canonical SMILES

C1CC2(C1)CC(C2)(CO)C3=CC=CC=C3

Origin of Product

United States

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